molecular formula C15H14ClFN2O2 B120654 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea CAS No. 149281-95-8

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea

Cat. No. B120654
M. Wt: 308.73 g/mol
InChI Key: QEOSHHCSBSGYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea, also known as CFMPU, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool for studying the function of ion channels. CFMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. In

Mechanism Of Action

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea acts as a selective antagonist of TRPM8 by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures or menthol, effectively blocking the activity of TRPM8. This mechanism of action has been confirmed by electrophysiological studies that demonstrate the ability of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to inhibit TRPM8-mediated currents in cells expressing the channel.

Biochemical And Physiological Effects

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to have a number of biochemical and physiological effects related to the inhibition of TRPM8. In animal studies, 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to reduce the sensation of cold and pain, suggesting that TRPM8 plays a role in these processes. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has also been shown to have anti-inflammatory effects in models of inflammatory pain, suggesting that TRPM8 may be involved in the development of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea in lab experiments is its selectivity for TRPM8. This allows researchers to specifically investigate the function of this ion channel without affecting other ion channels or receptors. However, one limitation of using 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea is its relatively low potency compared to other TRPM8 antagonists. This may require higher concentrations of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea to achieve the desired effect, which could have off-target effects or toxicity.

Future Directions

There are several potential future directions for research on 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea and TRPM8. One area of interest is the role of TRPM8 in cancer progression and metastasis. TRPM8 has been shown to be upregulated in various types of cancer, and its inhibition by 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea or other antagonists may have therapeutic potential. Another area of interest is the development of more potent and selective TRPM8 antagonists, which could improve the efficacy and safety of these compounds for use in both research and clinical settings. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and metabolism, remains an area of active investigation.

Synthesis Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea involves a multi-step process starting with the reaction of 2-chloro-6-fluorobenzylamine with phenyl isocyanate to form 1-(2-chloro-6-fluorobenzyl)-3-phenylurea. This intermediate is then reacted with sodium methoxide to produce the final product, 1-(2-chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been used as a pharmacological tool in various scientific studies to investigate the function of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. It is also involved in the sensation of pain and inflammation. 1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea has been shown to selectively block the activity of TRPM8, allowing researchers to study the function of this ion channel in various physiological processes.

properties

CAS RN

149281-95-8

Product Name

1-(2-Chloro-6-fluorobenzyl)-1-methoxy-3-phenylurea

Molecular Formula

C15H14ClFN2O2

Molecular Weight

308.73 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-1-methoxy-3-phenylurea

InChI

InChI=1S/C15H14ClFN2O2/c1-21-19(10-12-13(16)8-5-9-14(12)17)15(20)18-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)

InChI Key

QEOSHHCSBSGYHP-UHFFFAOYSA-N

SMILES

CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2

Canonical SMILES

CON(CC1=C(C=CC=C1Cl)F)C(=O)NC2=CC=CC=C2

synonyms

1-(2-CHLORO-6-FLUOROBENZYL)-1-METHOXY-3-PHENYLUREA

Origin of Product

United States

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